Methyl 5-amino-2-cyclopropylthiazole-4-carboxylate
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Overview
Description
Methyl 5-amino-2-cyclopropylthiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-cyclopropylthiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a thioamide and a carboxylic acid derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and concentration of reactants, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-cyclopropylthiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 5-amino-2-cyclopropylthiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antibacterial, antifungal, and anticancer compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-cyclopropylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The thiazole ring plays a crucial role in binding to the active site of enzymes or receptors, thereby influencing their function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate
- 2-Aminothiazole-based compounds
Uniqueness
Methyl 5-amino-2-cyclopropylthiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity compared to other similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable building block for the synthesis of novel compounds with diverse applications.
Properties
Molecular Formula |
C8H10N2O2S |
---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
methyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H10N2O2S/c1-12-8(11)5-6(9)13-7(10-5)4-2-3-4/h4H,2-3,9H2,1H3 |
InChI Key |
YDVYDCYBKTWCDG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)C2CC2)N |
Origin of Product |
United States |
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